

Elraglusib's Immunomodulatory Landscape: A Technical Guide from Phase 1/2 Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitumor agent-41

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An In-depth Analysis for Researchers and Drug Development Professionals

Elraglusib (9-ING-41), a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3 β), has demonstrated promising anti-tumor activity in early-phase clinical trials. Beyond its direct effects on cancer cells, a growing body of evidence from Phase 1/2 clinical studies (NCT03678883 and NCT04239092) and supporting preclinical research highlights a significant immunomodulatory component to its mechanism of action. This technical guide synthesizes the available data on the immunomodulatory effects of Elraglusib, presenting key quantitative findings in structured tables, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism: Reinvigorating the Anti-Tumor Immune Response

Elraglusib's immunomodulatory activity stems from its ability to inhibit GSK-3 β , a kinase known to play a role in tumor progression and immune regulation.^[1] Preclinical studies have shown that by inhibiting GSK-3 β , Elraglusib can modulate the tumor microenvironment and enhance the efficacy of the patient's own immune system to fight cancer.

The key immunomodulatory mechanisms of Elraglusib include:

- **Downregulation of Immune Checkpoint Molecules:** Elraglusib has been shown to decrease the expression of critical immune checkpoint proteins such as PD-1, TIGIT, and LAG-3 on

immune cells.[2] This reduction can prevent tumor cells from evading immune surveillance.

- **Upregulation of Antigen Presentation Machinery:** The drug can increase the expression of Major Histocompatibility Complex (MHC) class I proteins on tumor cells, making them more visible to cytotoxic T lymphocytes.[2]
- **Modulation of Key Signaling Pathways:** Elraglusib impacts crucial intracellular signaling pathways, including NF-κB and JAK/STAT, which are involved in both tumor cell survival and immune cell function.
- **Activation of T and NK Cells:** Emerging data suggests that Elraglusib directly activates T cells and Natural Killer (NK) cells, two of the most important cell types in the anti-tumor immune response.[2][3]

Clinical Insights from Phase 1/2 Trials

The immunomodulatory effects of Elraglusib have been investigated in patients with advanced solid tumors and pediatric malignancies in the NCT03678883 and NCT04239092 trials, respectively.

Patient Demographics and Clinical Outcomes

While comprehensive demographic data for the specific patient cohorts undergoing immunomodulatory analysis is not yet fully published, preliminary results have shown clinical benefit in heavily pre-treated patient populations.

Table 1: Selected Clinical Outcomes from Elraglusib Phase 1/2 Trials

Indication	Trial Identifier	Treatment	Number of Patients	Key Clinical Outcome	Citation
Melanoma (refractory to checkpoint inhibitors)	NCT03678883	Elraglusib Monotherapy	9	8/9 (89%) remained on study >2 cycles; 1 confirmed and durable Complete Response (CR)	[2] [3]
Colorectal Cancer	NCT03678883	Elraglusib Monotherapy	12	4/12 (33.3%) remained on study >2 cycles; Median Overall Survival (OS) of 106 days	[2] [3]
Colorectal Cancer	NCT03678883	Elraglusib + Irinotecan	15	12/15 (80%) remained on study >2 cycles; Median OS of 211 days	[2] [3]
Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)	NCT03678883 (Part 3B)	Elraglusib + Gemcitabine/ nab-paclitaxel	155	Median OS of 10.1 months (vs. 7.2 months with chemotherapy alone)	[4] [5]
mPDAC (evaluable for response)	NCT03678883	Elraglusib + Gemcitabine/ nab-paclitaxel	21	Disease Control Rate (DCR) of 62%;	[6] [7]

				Objective Response Rate (ORR) of 43%
Pediatric Refractory Malignancies	NCT04239092	Elraglusib Monotherapy or Combination	23	1 CR in Ewing Sarcoma; 6 patients (26.1%) with Stable Disease (SD) [8][9]
Recurrent/Refractory Ewing Sarcoma	NCT04239092	Elraglusib + Cyclophosphamide/Topotecan	6	2 ongoing CRs [8]

Immunophenotyping and T-Cell Receptor Sequencing

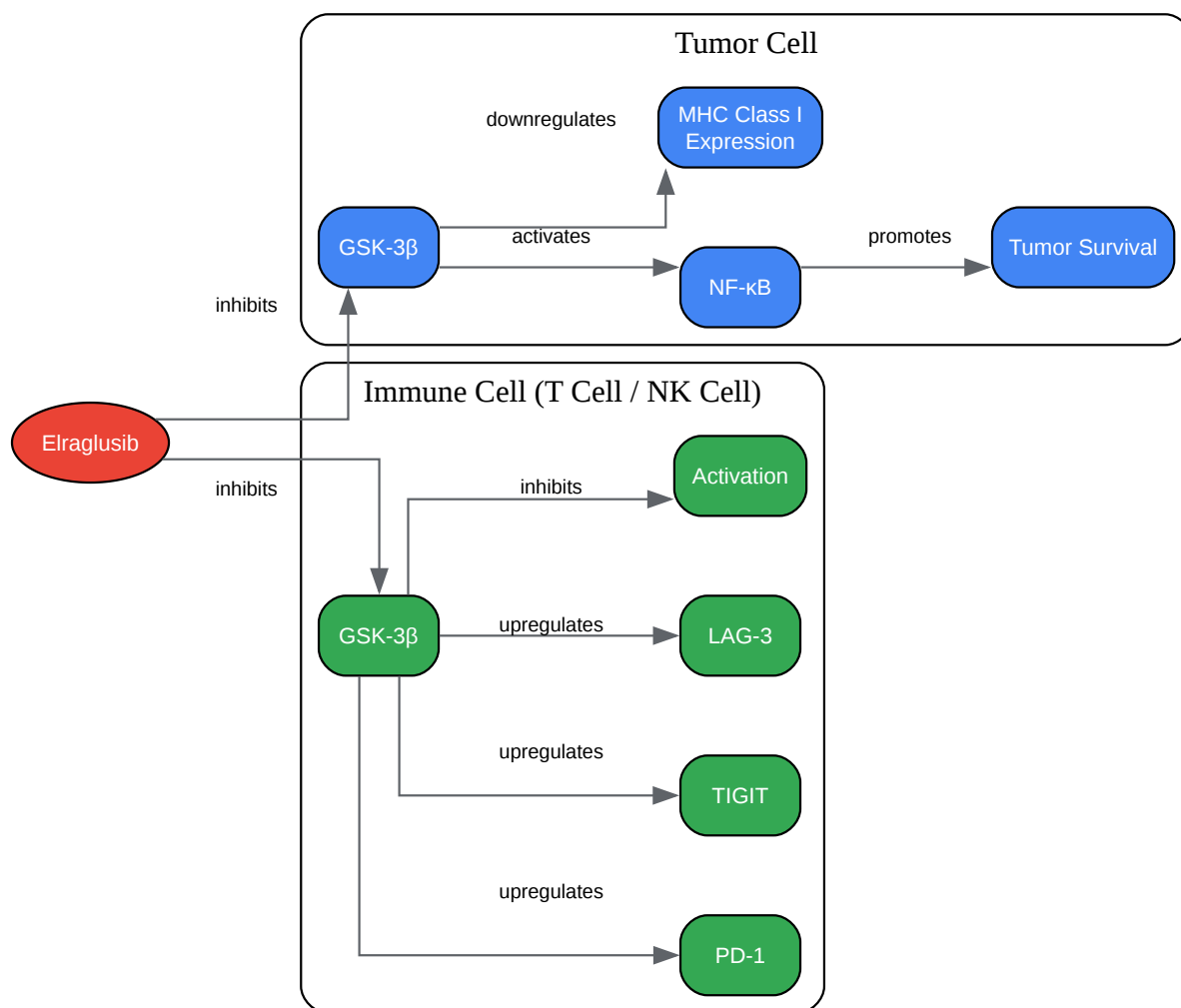
Analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with Elraglusib monotherapy in the NCT03678883 trial has provided direct evidence of its immunomodulatory effects.

Table 2: Immunomodulatory Changes in Peripheral Blood of Patients Treated with Elraglusib

Analysis	Key Finding	Implication	Citation
T-Cell Receptor (TCR) Sequencing	Reduced TCR clonality and expansion of specific TCR clonotypes	T-cell activation and expansion in response to tumor antigens	[2][3]
RNA Sequencing (Immune Deconvolution)	Changes in PBMC populations	Modulation of the peripheral immune cell landscape	[2][3]

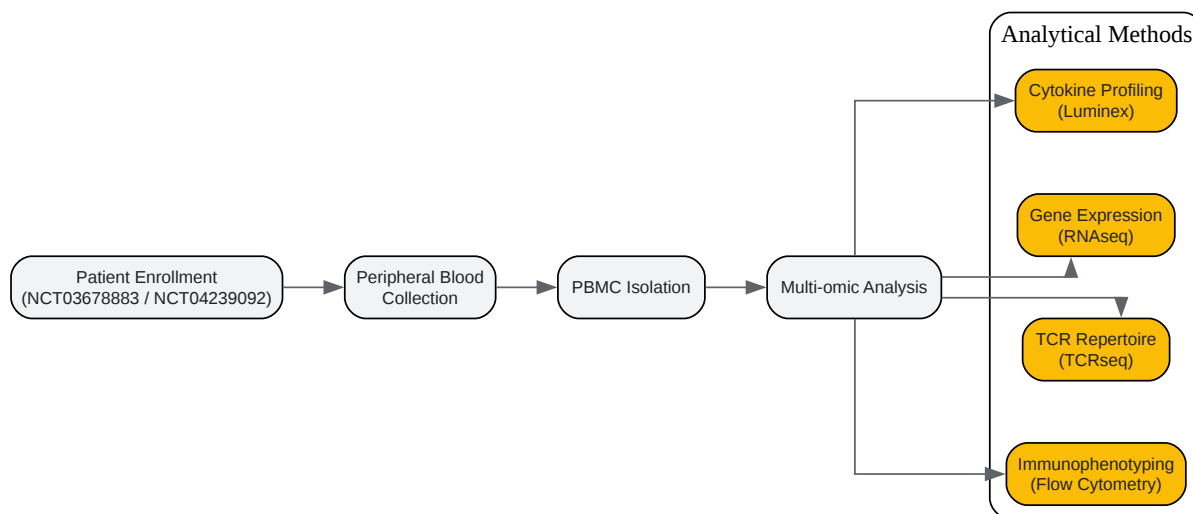
Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of Elraglusib involves the modulation of several key signaling pathways within both tumor and immune cells.



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Caption: Elraglusib inhibits GSK-3 β in both tumor and immune cells.



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Caption: Workflow for immune monitoring in Elraglusib clinical trials.

Detailed Experimental Protocols

A comprehensive understanding of the immunomodulatory effects of Elraglusib requires a detailed examination of the experimental methodologies employed.

Immunophenotyping by Flow Cytometry

- Objective: To identify and quantify various immune cell subsets in peripheral blood.
- Method:
 - Sample Preparation: Whole blood or isolated PBMCs are stained with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers.

- Antibody Panels: Panels are designed to identify major immune cell populations (T cells, B cells, NK cells, monocytes) and their subsets (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells, regulatory T cells).
- Data Acquisition: Stained cells are analyzed on a flow cytometer, where lasers excite the fluorochromes, and detectors measure the emitted light.
- Data Analysis: Gating strategies are applied to distinguish different cell populations based on their marker expression profiles. Data is typically reported as a percentage of a parent population or as absolute cell counts.

T-Cell Receptor (TCR) Sequencing

- Objective: To assess the diversity and clonal expansion of T cells.
- Method:
 - RNA/DNA Extraction: RNA or DNA is isolated from PBMCs.
 - Library Preparation: The TCR beta chain variable regions are amplified using PCR. Sequencing adapters are then ligated to the amplicons to create a sequencing library.
 - Sequencing: The library is sequenced using a high-throughput sequencing platform.
 - Bioinformatic Analysis: Sequencing reads are processed to identify unique TCR clonotypes and quantify their frequencies.

Cytokine Profiling using Luminex Assays

- Objective: To measure the levels of multiple cytokines and chemokines in plasma or serum.
- Method:
 - Principle: This bead-based immunoassay allows for the simultaneous quantification of multiple analytes in a small sample volume.
 - Assay Procedure:

- Antibody-coupled magnetic beads specific for different cytokines are incubated with patient plasma or serum.
- After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) conjugate.
- The beads are analyzed on a Luminex instrument, which identifies the bead (and thus the cytokine) and quantifies the PE signal, which is proportional to the amount of cytokine present.
- Data Analysis: Standard curves are used to determine the concentration of each cytokine in the samples.

Future Directions

The preliminary data from Phase 1/2 trials strongly support the immunomodulatory role of Elraglusib in cancer therapy. Future research will focus on:

- Comprehensive Biomarker Analysis: Identifying predictive biomarkers to select patients who are most likely to benefit from Elraglusib's immunomodulatory effects.
- Combination Therapies: Evaluating the synergistic potential of Elraglusib with other immunotherapies, such as checkpoint inhibitors.
- Detailed Mechanistic Studies: Further elucidating the precise molecular mechanisms by which Elraglusib modulates the immune system in different cancer types.

This technical guide provides a snapshot of the current understanding of Elraglusib's immunomodulatory properties based on available data. As more results from ongoing and future clinical trials become available, a more complete picture of its role in immuno-oncology will emerge, potentially paving the way for novel and more effective cancer treatment strategies.

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- To cite this document: BenchChem. [Elraglusib's Immunomodulatory Landscape: A Technical Guide from Phase 1/2 Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15144124#elraglusib-immunomodulatory-component-in-phase-1-2-trials>]

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